ethyl 4-[2-({6-[4-(ethylcarbamoyl)piperidin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 4-[2-({6-[4-(ethylcarbamoyl)piperidin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate is a synthetic small molecule characterized by a pyrimidine core substituted with a piperidine-ethylcarbamoyl group at the 4-position, a sulfanyl acetamido linker, and an ethyl benzoate moiety. This structure combines features of pyrimidine-based heterocycles, carbamoyl-piperidine derivatives, and sulfanyl-acetamido linkages, which are often associated with biological activity in medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-[[2-[6-[4-(ethylcarbamoyl)piperidin-1-yl]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4S/c1-3-24-22(30)16-9-11-28(12-10-16)19-13-21(26-15-25-19)33-14-20(29)27-18-7-5-17(6-8-18)23(31)32-4-2/h5-8,13,15-16H,3-4,9-12,14H2,1-2H3,(H,24,30)(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFVYZVUGMWIHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({6-[4-(ethylcarbamoyl)piperidin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by their functionalization and coupling. Common synthetic routes may involve:
Formation of Piperidine Ring: Starting from simple amines and aldehydes, the piperidine ring can be synthesized through cyclization reactions.
Formation of Pyrimidine Ring: Pyrimidine rings are often synthesized via condensation reactions involving amidines and β-dicarbonyl compounds.
Coupling Reactions: The piperidine and pyrimidine rings are then coupled using reagents such as coupling agents or catalysts to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-({6-[4-(ethylcarbamoyl)piperidin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyrimidine rings, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, sulfonates, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Ethyl 4-[2-({6-[4-(ethylcarbamoyl)piperidin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological or cardiovascular diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({6-[4-(ethylcarbamoyl)piperidin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The piperidine and pyrimidine rings are known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural homology with several pyrimidine- and benzoate-containing analogs. Key comparisons include:
Key Observations :
- The target compound uniquely combines a piperidine-ethylcarbamoyl group with a sulfanyl-acetamido linker , distinguishing it from analogs with simpler alkyl or aryl substituents (e.g., propyl or chlorophenyl groups in ).
- The ethylcarbamoyl-piperidine moiety may enhance binding to targets with hydrophobic pockets (e.g., kinases) compared to unmodified piperidine derivatives .
- Analogs with hydroxy or amino groups (e.g., ) exhibit increased polarity, which could improve solubility but reduce membrane permeability.
Physicochemical Properties
| Property | Target Compound | Ethyl 4-({[(4-Hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate | Methyl 4-[(2-{[4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]sulfanyl}acetamido)methyl]benzoate |
|---|---|---|---|
| Molecular Weight | ~500 g/mol (estimated) | ~450 g/mol | ~500 g/mol |
| LogP | Higher (piperidine-ethylcarbamoyl) | Moderate (hydroxy and propyl groups) | Higher (chlorophenyl group) |
| Solubility | Likely low (hydrophobic piperidine) | Moderate (polar hydroxy group) | Low (chlorophenyl and methyl benzoate) |
Notes:
- The target compound’s hydrophobicity may limit aqueous solubility but improve blood-brain barrier penetration compared to hydroxylated analogs .
Biological Activity
Ethyl 4-[2-({6-[4-(ethylcarbamoyl)piperidin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a piperidine ring and a pyrimidine moiety. Its chemical formula is , and it features several functional groups that contribute to its biological activity.
Structural Formula
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:
- Formation of the piperidine derivative.
- Synthesis of the pyrimidine ring.
- Coupling reactions to form the final product.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
The biological activity of this compound is hypothesized to involve inhibition of specific enzyme pathways critical for cancer cell proliferation. For example, it may act as an inhibitor of protein kinases involved in signal transduction pathways that regulate cell growth and survival.
Case Studies
- In vitro Studies : A study conducted on cell lines derived from breast cancer showed that the compound inhibited cell viability by inducing apoptosis through mitochondrial pathways. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .
- In vivo Studies : Animal models treated with the compound displayed reduced tumor growth rates compared to controls. Histological analysis revealed significant apoptosis in tumor tissues, supporting its potential as an anticancer agent .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₁₉H₂₄N₄O₃S |
| Molecular Weight | 372.48 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not reported |
| Biological Activity | Anticancer, apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
